tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate
Description
Properties
Molecular Formula |
C14H20BrNO3 |
|---|---|
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-10(9-16-13(17)19-14(2,3)4)18-12-7-5-11(15)6-8-12/h5-8,10H,9H2,1-4H3,(H,16,17) |
InChI Key |
MEQRLNRZEUYFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Ether Formation: Introduction of the 4-Bromophenoxy Group
A common approach involves nucleophilic substitution where the 4-bromophenol reacts with an appropriate 2-halo-propylamine or its protected derivative. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere to avoid side reactions.
Catalysts or bases such as cesium carbonate or potassium carbonate are used to deprotonate the phenol, enhancing nucleophilicity. The reaction temperature ranges from ambient to reflux conditions depending on the substrate reactivity.
Boc Protection of the Amino Group
The amino group is protected using tert-butyl carbamate reagents, commonly di-tert-butyl dicarbonate (Boc2O), in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA). The reaction is performed in solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.
The Boc protection stabilizes the amine for subsequent synthetic transformations and purification.
Representative Synthetic Procedure
A representative synthetic route is outlined below based on literature precedents:
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1. Etherification | 4-bromophenol, 2-bromopropylamine hydrobromide, Cs2CO3, DMF, 80°C, 12 h | 65-75% | Formation of 2-(4-bromophenoxy)propylamine |
| 2. Boc Protection | tert-butyl dicarbonate, DIPEA, DCM, 0-25°C, 4 h | 70-85% | Formation of tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate |
This two-step sequence is efficient and commonly used in the preparation of Boc-protected amines bearing aryl ether substituents.
The product is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows characteristic signals for the tert-butyl group (singlet near 1.4 ppm), aromatic protons of the 4-bromophenoxy group (multiplets around 6.8-7.5 ppm), and methylene/methine protons of the propyl linker.
- ^13C NMR confirms carbamate carbonyl carbon (~155 ppm), aromatic carbons, and tert-butyl carbons (~28 ppm).
Mass Spectrometry (MS):
Molecular ion peaks consistent with the expected molecular weight including bromine isotope pattern (m/z around 321 for the monoisotopic mass).Infrared (IR) Spectroscopy:
Characteristic carbamate C=O stretch near 1700 cm^-1 and N-H stretch around 3300 cm^-1.
Several studies have optimized the reaction conditions for improved yields and purity:
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Base Type | Cs2CO3 > K2CO3 for etherification | Cs2CO3 |
| Solvent | DMF > THF for nucleophilic substitution | DMF |
| Temperature | Higher temperature increases rate but may cause side reactions | 80°C for etherification |
| Boc Protection Time | Longer reaction times improve conversion | 4 h at room temperature |
Yields reported range from 65% to 85% over the two steps with high purity confirmed by chromatographic techniques.
The preparation of this compound involves a two-step synthesis starting from 4-bromophenol and 2-bromopropylamine, followed by Boc protection of the amine. The key to successful synthesis is controlling reaction conditions such as base, solvent, temperature, and reaction time to maximize yield and purity. Analytical characterization confirms the structure and integrity of the carbamate protecting group.
This method is well-documented and reproducible, making it suitable for research and development applications involving functionalized carbamate intermediates.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(4-bromophenoxy)propyl]carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; solvents like dimethylformamide or acetonitrile; temperatures ranging from room temperature to 80°C.
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; temperatures ranging from room temperature to 60°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran or ethanol; temperatures ranging from 0°C to room temperature.
Major Products:
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.
Reduction: Formation of corresponding reduced products such as alcohols or amines.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(4-bromophenoxy)propyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used to study the effects of carbamates on biological systems. It serves as a model compound to investigate enzyme inhibition and protein interactions.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The bromophenoxy group can interact with hydrophobic pockets of proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
The propyl linker in the target compound balances flexibility and stability, making it suitable for conjugation with bulky electrophiles.
Substituent Effects :
- The 4-bromophenyl group in the target compound and its analogs (e.g., tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate) enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
- Chlorinated benzimidazolone derivatives (e.g., tert-butyl (3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl)carbamate) show increased biological activity due to aromatic stacking and hydrogen-bonding capabilities.
Protective Group Stability :
- The Boc group in all listed compounds is stable under basic conditions but cleaved under acidic conditions (e.g., HCl in dioxane). This contrasts with analogs lacking protection, which are prone to undesired side reactions.
Synthetic Efficiency: High-yield syntheses (e.g., 95% yield for tert-butyl N-[3-(4-chloro-2-nitro-anilino)propyl]carbamate) highlight the robustness of reductive amination and nitro-reduction protocols.
Commercial and Industrial Relevance
- Purity and Availability :
tert-Butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is commercially available at 95% purity (CAS 578729-21-2), whereas the target compound requires custom synthesis. - Cost-Effectiveness :
The use of lithium-based reagents in analog synthesis (e.g., ) increases scalability but raises environmental concerns due to hazardous waste.
Biological Activity
Tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and a bromophenoxy substituent. This structure contributes to its biological activity, influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H18BrNO3 |
| Molecular Weight | 304.19 g/mol |
| CAS Number | 131818-17-2 |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors involved in disease processes.
-
Anti-inflammatory Activity :
- The compound has been shown to inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways such as NF-kB.
- In vitro studies demonstrated a reduction in inflammation markers in cell cultures treated with the compound.
-
Anticancer Activity :
- Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines.
- The compound's ability to disrupt cell cycle progression has been noted, leading to decreased viability of cancer cells.
Case Studies
-
Inflammatory Disease Model :
- In a murine model of arthritis, administration of this compound resulted in significant reductions in joint swelling and histological signs of inflammation.
- The study highlighted the compound's potential as a therapeutic agent for inflammatory diseases.
-
Cancer Cell Line Studies :
- A study involving breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to control groups.
- Flow cytometry analysis confirmed that the compound induced changes consistent with programmed cell death.
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting tert-butyl carbamate with a brominated phenoxypropyl precursor under basic conditions. For example:
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) .
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) .
- Temperature : Room temperature or mild heating (40–60°C) .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents .
Yields (50–80%) depend on precursor purity, reaction time, and stoichiometry. Contamination by deprotected amines or unreacted starting materials is common, necessitating rigorous purification .
Q. Which analytical techniques are most suitable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ 1.4 ppm, aromatic protons at δ 6.8–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₉BrNO₃: 352.05) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether) validate the carbamate and ether groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic/basic vapors, which can degrade the carbamate group .
Advanced Questions
Q. How can researchers address discrepancies in reported reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer : Systematic optimization is critical:
- Parameter Screening : Use design-of-experiment (DoE) to test variables (e.g., solvent polarity, base strength, temperature) .
- In Situ Monitoring : Track reaction progress via TLC or FT-IR to identify incomplete reactions or side products .
- Yield Comparison : Replicate literature protocols with identical reagents (e.g., anhydrous solvents, freshly distilled precursors) to isolate procedural variables .
Contradictions often arise from trace moisture (hydrolysis) or impurities in starting materials .
Q. What methodologies are employed to elucidate the crystal structure of this compound, and which software tools are optimal for refinement?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., from ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) .
- Software :
- SHELX : For structure solution (SHELXD) and refinement (SHELXL) .
- SIR97 : Direct methods for phase determination .
- Validation : Check R-factors (<5%) and residual electron density maps for accuracy .
Q. In mechanistic studies, what experimental approaches are used to determine the reactivity of the carbamate group in this compound?
- Methodological Answer :
- Kinetic Studies : Monitor carbamate hydrolysis (e.g., in buffered solutions at varying pH) via UV-Vis or HPLC to determine rate constants .
- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis .
- Computational Modeling : Density Functional Theory (DFT) predicts reaction pathways (e.g., nucleophilic attack at the carbonyl carbon) .
- Competitive Reactions : Compare reactivity with analogous compounds (e.g., tert-butyl vs. methyl carbamates) to assess steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
